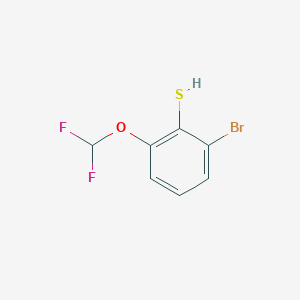
2-Bromo-6-(difluoromethoxy)thiophenol
Overview
Description
2-Bromo-6-(difluoromethoxy)thiophenol is an organic compound with the molecular formula C7H5BrF2OS It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a thiophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethoxy)thiophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-hydroxythiophenol and difluoromethyl ether.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.
Product Isolation: The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethoxy)thiophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.
Reduction Reactions: The compound can be reduced to form thiols or other reduced species.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted thiophenols, while oxidation reactions can produce sulfonic acids or sulfoxides.
Scientific Research Applications
2-Bromo-6-(difluoromethoxy)thiophenol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethoxy)thiophenol involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The thiophenol moiety may interact with biological molecules, potentially affecting enzyme activity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethoxy)thiophenol
- 2-Bromo-4-(difluoromethoxy)thiophenol
- 2-Bromo-3-(difluoromethoxy)thiophenol
Uniqueness
2-Bromo-6-(difluoromethoxy)thiophenol is unique due to the specific positioning of the bromine and difluoromethoxy groups on the thiophenol ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-bromo-6-(difluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2OS/c8-4-2-1-3-5(6(4)12)11-7(9)10/h1-3,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZBTRBIZREDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















